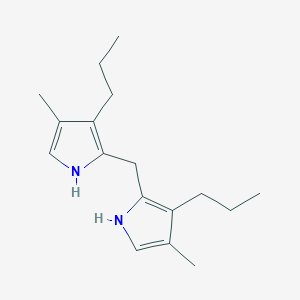
2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features two pyrrole rings connected by a methylene bridge, with each pyrrole ring substituted with a methyl and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base.
Methylene Bridge Formation: The two pyrrole rings are connected via a methylene bridge using formaldehyde in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring, potentially converting it to a pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylene bridge and substituted pyrrole rings can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
2,2’-Methylenebis(4-methyl-1H-pyrrole): Lacks the propyl groups, which may affect its reactivity and biological activity.
2,2’-Methylenebis(4-propyl-1H-pyrrole): Lacks the methyl groups, potentially altering its chemical properties.
2,2’-Methylenebis(1H-pyrrole): Lacks both methyl and propyl groups, serving as a simpler analog for comparative studies.
Uniqueness: 2,2’-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological interactions. These substituents may enhance its solubility, stability, and potential for specific applications in research and industry.
Biological Activity
2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is a compound belonging to the pyrrole family, which is known for its diverse biological activities. Pyrroles and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole) based on available research findings.
Chemical Structure and Properties
The chemical structure of 2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole) features two pyrrole rings connected by a methylene bridge. The presence of methyl and propyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Anti-inflammatory Properties
Pyrrole derivatives are also recognized for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A recent study indicated that modifications in the pyrrole structure could enhance COX-1 and COX-2 inhibition . Although direct evidence for 2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole) is sparse, its structural analogs suggest potential anti-inflammatory activity.
Antimicrobial Activity
Pyrroles have been investigated for their antimicrobial properties against a range of pathogens. For example, some derivatives have shown strong activity against Gram-positive bacteria like Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways . The specific activity of 2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole) against microbial strains remains to be fully characterized.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is often influenced by their substituents. Substituents at various positions on the pyrrole ring can significantly affect potency and selectivity for biological targets. For instance:
- Alkyl groups : Increase lipophilicity and may enhance membrane penetration.
- Aromatic substitutions : Can improve binding affinity to target proteins.
Properties
CAS No. |
102586-98-1 |
|---|---|
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-methyl-2-[(4-methyl-3-propyl-1H-pyrrol-2-yl)methyl]-3-propyl-1H-pyrrole |
InChI |
InChI=1S/C17H26N2/c1-5-7-14-12(3)10-18-16(14)9-17-15(8-6-2)13(4)11-19-17/h10-11,18-19H,5-9H2,1-4H3 |
InChI Key |
SGACQDFYZKJLDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















